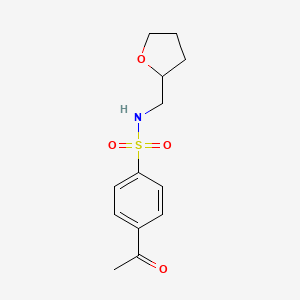

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 . It is a derivative of sulfonamide, a group of compounds known for their antimicrobial properties .

Synthesis Analysis

The synthesis of sulfonamides, such as “4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide”, typically involves the reaction of sulfonyl chlorides with an amine . This process can be modified to make possible an electrophilic aromatic substitution . The resulting compound is then treated with ammonia to replace the chlorine with an amino group . An alternative synthetic process has been proposed to address environmental concerns associated with the traditional process .Molecular Structure Analysis

The molecular structure of “4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide” is characterized by the presence of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . This structure is typical of sulfonamides .Chemical Reactions Analysis

Sulfonamides, including “4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide”, exhibit a range of chemical reactions. They can undergo acid-base reactions, with the N-H bond being deprotonated . They can also undergo ortho-lithiation .Applications De Recherche Scientifique

Synthetic Chemistry and Characterization

Synthesis and Structural Analysis

Sulfonamides, including derivatives similar to 4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide, have been synthesized and characterized using techniques like FTIR, NMR, and X-ray diffraction. For example, the synthesis and characterization of sulfonamide compounds have been reported, highlighting their structural properties and stability analyses through Density Functional Theory (DFT) studies (Sarojini et al., 2012).

Green Synthesis Methods

Research has also focused on environmentally benign synthesis methods for sulfonamides, demonstrating the use of nanostructured catalysts for efficient and eco-friendly synthesis processes (Shi et al., 2009).

Computational and Theoretical Studies

- Molecular Property Analysis: Computational methods have been utilized to study the molecular properties of sulfonamides, such as lipophilicity, solubility, and absorption, which are crucial for understanding their potential biological activities (Remko, 2010).

Potential Bioactive Applications

Enzyme Inhibition

Novel sulfonamide derivatives have been synthesized and evaluated for their inhibitory activities against enzymes like acetylcholinesterase and carbonic anhydrases, which are relevant for therapeutic applications in diseases such as glaucoma and certain cancers (Bilginer et al., 2020).

Antimicrobial and Antioxidant Activities

Sulfonamides have been synthesized and tested for antimicrobial and antioxidant activities, demonstrating their potential as lead compounds for the development of new therapeutic agents (Badgujar et al., 2017).

Mécanisme D'action

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent bacteria from synthesizing folic acid, which is essential for their growth .

Propriétés

IUPAC Name |

4-acetyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10(15)11-4-6-13(7-5-11)19(16,17)14-9-12-3-2-8-18-12/h4-7,12,14H,2-3,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRZYAVHLNHTMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2648873.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2648874.png)

![4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2648877.png)

![2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2648882.png)

![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2648884.png)

![4-[Hydroxy(thien-2-yl)methyl]benzonitrile](/img/structure/B2648888.png)

![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(3,4,5-trimethoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2648890.png)